molecular formula C12H13NO4 B1306393 2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid CAS No. 436093-44-6

2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

Cat. No. B1306393
CAS RN: 436093-44-6
M. Wt: 235.24 g/mol
InChI Key: MDJVIOXYXZBTEQ-UHFFFAOYSA-N
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Description

The compound 2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a derivative of isoindole, which is a structural motif found in various pharmacologically active molecules. The isoindole core is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound contains additional functional groups, including a methoxyethyl side chain, a ketone (oxo) group, and a carboxylic acid moiety.

Synthesis Analysis

The synthesis of related isoindole derivatives can be inferred from the literature. For instance, the synthesis of 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids involves the condensation of salicylamide with various aldehydes and ketones, followed by hydrolysis of the resulting esters . Although the target compound is not a benzoxazine, the principles of cyclization and functional group interconversion could be relevant. Similarly, the synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives through controlled isomerization suggests that metal-catalyzed reactions could be employed to manipulate the isoindole framework .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a dihydroisoindole core, indicating partial saturation of the isoindole system. The methoxyethyl group would provide steric bulk and could influence the compound's conformation. The oxo group introduces a carbonyl functionality, which is a key site for chemical reactivity. The carboxylic acid group is a common functional group that can engage in hydrogen bonding and can be modified through various chemical reactions.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the carboxylic acid and ketone functionalities. The carboxylic acid could be converted into various derivatives, such as esters, amides, or anhydrides. The ketone could undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction. The presence of the methoxyethyl group could also influence the reactivity by steric hindrance or through its electron-donating effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The carboxylic acid group would confer acidity to the molecule, potentially allowing for salt formation with bases. The ketone group would contribute to the compound's polarity and could affect its solubility in organic solvents. The methoxyethyl group would add to the molecule's overall hydrophobic character. The compound's melting point, boiling point, and solubility would be key physical properties determined by its molecular structure.

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including structurally related compounds, have been highlighted for their inhibitory effects on microbes used in the fermentative production of biorenewable chemicals. Understanding these effects is crucial for developing strategies to engineer more robust microbial strains. This knowledge assists in overcoming the limitations imposed by the inhibitory nature of carboxylic acids on microbial fermentation processes, aiming for higher yields and product titers in industrial applications (Jarboe et al., 2013).

Biomass Conversion and Sustainable Chemicals

The conversion of plant biomass into furan derivatives, including the role of carboxylic acids, opens avenues for replacing non-renewable hydrocarbon sources. This research underscores the significance of carboxylic acids and their derivatives in producing sustainable polymers, fuels, and various chemicals, thereby contributing to a bio-based economy (Chernyshev et al., 2017).

Antioxidant, Microbial, and Cytotoxic Activity

The biological activities of natural carboxylic acids, such as their antioxidant, antimicrobial, and cytotoxic properties, have been extensively reviewed. These studies aim to correlate structural differences of selected carboxylic acids with their bioactivity, providing insights into their potential therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).

Novel Carboxylic Acid Bioisosteres in Drug Design

The exploration of novel carboxylic acid bioisosteres highlights the ongoing interest in developing carboxylic acid substitutes that exhibit improved pharmacological profiles. This area of research is pivotal in overcoming the challenges of traditional carboxylic acid-containing drugs, including toxicity, metabolic stability, and membrane permeability issues (Horgan & O’Sullivan, 2021).

Extraction and Purification Technologies

Advancements in the extraction and purification of carboxylic acids from aqueous streams, utilizing organic solvents and supercritical fluids, are critical for the recovery of these valuable chemicals from dilute industrial effluents. This research is instrumental in enhancing the economic feasibility and environmental sustainability of carboxylic acid production processes (Sprakel & Schuur, 2019).

Safety and Hazards

2-Methoxyethanol is toxic to the bone marrow and testicles . Workers exposed to high levels are at risk for granulocytopenia, macrocytic anemia, oligospermia, and azoospermia .

properties

IUPAC Name

2-(2-methoxyethyl)-3-oxo-1H-isoindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-17-6-5-13-7-8-3-2-4-9(12(15)16)10(8)11(13)14/h2-4H,5-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJVIOXYXZBTEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2=C(C1=O)C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389972
Record name 2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

436093-44-6
Record name 2,3-Dihydro-2-(2-methoxyethyl)-3-oxo-1H-isoindole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436093-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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